Dimethylamino fluorophosphate

Description

Historical Context of Aminofluorophosphorus Compounds

The field of organofluorine chemistry, which provides the foundation for understanding P-F bonds, has its origins in the 19th century. One of the earliest reports of synthesizing an organofluorine compound was by Alexander Borodin in 1862, who achieved a nucleophilic replacement of a halogen with fluoride (B91410). nih.gov The synthesis of compounds containing both phosphorus and fluorine, specifically phosphoryl fluoride (POF₃), laid the groundwork for later investigations into its derivatives.

The study of aminofluorophosphorus compounds gained momentum with investigations into the reactions of phosphoryl halides with amines. It has been long established that phosphoryl chloride (POCl₃) reacts with primary and secondary amines to form amino phosphoryl halides. cdnsciencepub.com Early research assumed that the aminolysis of phosphoryl fluoride would follow a similar pathway. cdnsciencepub.com

However, detailed studies revealed a more complex reactivity for phosphoryl fluoride. For instance, the reaction of phosphoryl fluoride with dimethylamine (B145610) in an equimolar ratio does not simply produce a fluoride salt as might be expected by analogy with phosphoryl chloride. Instead, it yields the volatile liquid dimethylaminophosphoryldifluoride, with the solid byproduct being a mixture of dimethylammonium hexafluorophosphate (B91526) and dimethylammonium difluorophosphate salts. cdnsciencepub.com This discovery highlighted the distinct chemical nature of phosphorus-fluoride systems compared to their chloride counterparts and opened new avenues for research into the synthesis and behavior of aminofluorophosphorus compounds.

Classification and Structural Archetypes of Dimethylamino Fluorophosphate (B79755) Derivatives

Dimethylamino fluorophosphate derivatives can be classified based on the number of dimethylamino groups attached to the central phosphorus atom. The progressive substitution of fluorine atoms in phosphoryl fluoride (POF₃) by dimethylamino groups gives rise to a series of distinct compounds.

The primary derivatives include:

Dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂): This compound represents the monosubstituted derivative where one fluorine atom of phosphoryl fluoride is replaced by a dimethylamino group. It is a key intermediate in the synthesis of more substituted derivatives. cdnsciencepub.com

Bis(dimethylamino)phosphoryl fluoride ((CH₃)₂N)₂POF): Also known by the common name Dimefox, this is the disubstituted derivative. chemicalbook.comnih.gov It features two dimethylamino groups and one fluorine atom bonded to the phosphoryl core.

Tris(dimethylamino)phosphine oxide (((CH₃)₂N)₃PO): Also known as Hexamethylphosphoramide (HMPA), this compound represents the fully substituted derivative where all three fluorine atoms have been replaced by dimethylamino groups. While it lacks a P-F bond, it is the endpoint of this substitution series.

Beyond these neutral molecules, the chemistry of dimethylamino fluorophosphates also includes various ionic species and complex salts. For example, the BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is a complex phosphonium (B103445) salt widely used in peptide synthesis. wikipedia.org Another example is 2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate, a vinamidinium salt used in the synthesis of heterocycles. orgsyn.org These structures feature a phosphorus atom as part of a larger cationic or anionic complex, showcasing the structural diversity within this class of compounds. Using 1H, 13C, 19F, 31P, and 14N NMR spectroscopy, it was shown that 2-(dimethylamino)ethyl-dimethylphosphoramidofluoridate can spontaneously isomerize into dimethylaziridinium-dimethylamidofluorophosphate. researchgate.net

Table 1: Properties of Key this compound Derivatives

| Compound Name | Common Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| Dimethylaminophosphoryldifluoride | - | C₂H₆F₂NOP | 129.05 | One (CH₃)₂N group, two F atoms |

| Bis(dimethylamino)phosphoryl fluoride | Dimefox | C₄H₁₂FN₂OP | 154.12 | Two (CH₃)₂N groups, one F atom |

| Hexamethylphosphoramide | HMPA | C₆H₁₈N₃OP | 179.20 | Three (CH₃)₂N groups, no F atoms |

Data sourced from various chemical databases. chemicalbook.comnih.gov

Scope and Significance of Research in Phosphoryl Fluoride Chemistry

Research into phosphoryl fluoride and its derivatives, including dimethylamino fluorophosphates, is extensive and spans multiple scientific disciplines. The unique properties conferred by the P-F bond make these compounds valuable in both fundamental research and practical applications.

A significant area of application is in synthetic organic chemistry. The BOP reagent, a complex hexafluorophosphate salt, is a prime example of a coupling reagent used for the efficient formation of amide bonds in peptide synthesis. wikipedia.orgnih.gov It offers advantages over other methods by minimizing certain side reactions. wikipedia.org More recently, the principles of phosphorus-fluorine reactivity have been harnessed in the development of "click chemistry." Phosphorus Fluoride Exchange (PFEx) has emerged as a catalytic click-reaction technology for reliably coupling molecules, drawing inspiration from nature's use of phosphate (B84403) connectors. nih.gov This method uses the exchange of P(V)-F bonds to create stable P-O and P-N linkages. nih.gov

The significance of this research area also extends to enzymology. Metal fluoride complexes, which can include fluorophosphate species, serve as powerful tools for studying phosphoryl transfer enzymes. biorxiv.org These complexes can act as analogues of the transition state of phosphoryl transfer reactions, allowing researchers to trap and study enzymes in catalytically important states. biorxiv.org

Furthermore, understanding the chemistry of phosphoryl fluoride is crucial from an environmental and safety perspective. Phosphoryl fluoride has been identified as a highly toxic gas emitted during the thermal runaway of lithium-ion batteries. taylorandfrancis.com Therefore, research into its formation, detection, and reactivity is vital for developing safer battery technologies and appropriate emergency response protocols. taylorandfrancis.com

Structure

3D Structure

Properties

CAS No. |

63815-57-6 |

|---|---|

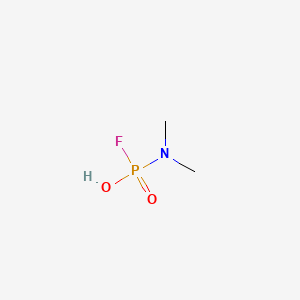

Molecular Formula |

C2H7FNO2P |

Molecular Weight |

127.05 g/mol |

IUPAC Name |

fluoro-N,N-dimethylphosphonamidic acid |

InChI |

InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6) |

InChI Key |

RXHBTIVBWOGHCT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(O)F |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylamino Fluorophosphate Compounds

Direct Aminolysis Reactions

Direct aminolysis involves the reaction of a phosphorus compound containing a P-F bond with dimethylamine (B145610), leading to the substitution of a fluorine atom with a dimethylamino group. This approach is a fundamental method for creating the P-N linkage in these target molecules.

Aminolysis of Phosphoryl Fluorides with Dimethylamine

The reaction between phosphoryl fluoride (B91410) (POF₃) and dimethylamine ((CH₃)₂NH) serves as a direct route to dimethylamino-substituted phosphoryl fluorides. When phosphoryl fluoride reacts with dimethylamine in an equimolar ratio, the primary volatile product is dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂). nih.gov This reaction proceeds readily upon contact of the gaseous reactants, forming the desired product along with a solid residue. nih.gov

Interestingly, the stoichiometry of this reaction deviates from what is typically observed in the aminolysis of phosphoryl chloride. The solid byproducts are not simple dimethylammonium fluoride salts. Instead, a mixture of dimethylammonium hexafluorophosphate (B91526) ([(CH₃)₂NH₂]⁺[PF₆]⁻) and dimethylammonium difluorophosphate ([(CH₃)₂NH₂]⁺[PO₂F₂]⁻) is formed. nih.gov A similar reaction with thiophosphoryl fluoride (PSF₃) and dimethylamine also yields dimethylaminothiophosphoryldifluoride and solid residues containing hexafluorophosphate ions. researchgate.net

The formation of these complex fluorophosphate (B79755) anions suggests a more intricate reaction mechanism than a simple hydrofluoric acid elimination and subsequent salt formation. nih.gov

Stepwise Synthesis of Bis(dimethylamino)phosphorylfluoride

Further aminolysis of dimethylaminophosphoryldifluoride can be achieved to produce bis(dimethylamino)phosphorylfluoride ([(CH₃)₂N]₂POF). However, the second substitution reaction is considerably slower than the first. nih.gov This reduced reactivity is attributed to the introduction of the electron-donating dimethylamino group, which increases the basicity of the phosphoryl compound and likely inhibits the initial formation of an adduct with dimethylamine. nih.gov

The reaction of dimethylaminophosphoryldifluoride with excess dimethylamine slowly yields bis(dimethylamino)phosphorylfluoride. The solid byproducts formed in this step are similar to those from the initial aminolysis of phosphoryl fluoride, containing complex fluorophosphate anions. nih.gov

An alternative and often more efficient method for the synthesis of bis(dimethylamino)phosphorylfluoride involves a halogen exchange reaction. Starting from the more readily available bis(dimethylamino)phosphorylchloride ([(CH₃)₂N]₂POCl), the fluoride can be introduced by reaction with a suitable fluorinating agent like potassium fluoride. This reaction can be performed at temperatures ranging from 0°C to the boiling point of the reaction mixture, though temperatures of 40°C and above are often employed. researchgate.net The use of catalytic amounts of quaternary ammonium (B1175870) halides can improve yields and shorten reaction times. researchgate.net

| Reactants | Product | Key Observations | Reference |

|---|---|---|---|

| Phosphoryl fluoride + Dimethylamine (1:1) | Dimethylaminophosphoryldifluoride | Forms complex solid byproducts like [PF₆]⁻ and [PO₂F₂]⁻ salts. | nih.gov |

| Dimethylaminophosphoryldifluoride + Dimethylamine | Bis(dimethylamino)phosphorylfluoride | Reaction is significantly slower than the first aminolysis step. | nih.gov |

| Bis(dimethylamino)phosphorylchloride + Potassium fluoride | Bis(dimethylamino)phosphorylfluoride | Efficient halogen exchange method; can be catalyzed by quaternary ammonium salts. | researchgate.net |

Fluorination of Phosphine (B1218219) Oxides and Related Precursors

The introduction of fluorine into an existing organophosphorus scaffold is a versatile strategy for synthesizing fluorophosphate compounds. This approach often utilizes readily available phosphine oxides or related P(V) precursors.

Strategies for Incorporating Fluorine into Organophosphorus Scaffolds

Several distinct strategies have been developed for the fluorination of phosphorus(V) compounds. These methods primarily fall into three categories: deoxygenative fluorination, oxidative fluorination, and electrophilic fluorination. cdnsciencepub.com

Deoxygenative Fluorination (DOF): This approach utilizes phosphine oxides as starting materials and replaces the oxygen atom with two fluorine atoms. A notable DOF method employs a combination of oxalyl chloride and potassium fluoride, which serves as a safer alternative to hazardous fluorinating agents like xenon difluoride (XeF₂). researchgate.netresearchgate.net This method is general for producing various fluorinated organophosphorus(V) compounds. researchgate.netresearchgate.net Another effective reagent for the deoxygenative fluorination of phosphinic acids is a sulfone iminium fluoride (SIF) reagent, which can achieve the transformation at room temperature in a very short reaction time. nih.gov

Oxidative Fluorination: This strategy involves the simultaneous oxidation and fluorination of P(V)-H compounds, such as secondary phosphine oxides. cdnsciencepub.com A variety of reagent combinations can achieve this transformation. For instance, a mixture of trifluoroacetic anhydride (B1165640) (TFAA) and dimethyl sulfoxide (B87167) (DMSO) with sodium fluoride can effectively convert phosphine oxides to phosphinic fluorides at elevated temperatures. cdnsciencepub.com Sulfuryl fluoride (SO₂F₂) has also been reported as an efficient fluorinating reagent for P(O)-H and P(O)-OH compounds under mild conditions, avoiding the need for additional oxidants.

Electrophilic Fluorination: This represents a less common but effective strategy. An example is the use of Selectfluor for the direct fluorination of secondary phosphine oxides, which provides access to phosphoric fluorides in good yields under mild conditions.

| Strategy | Precursor | Typical Reagents | Key Features | Reference |

|---|---|---|---|---|

| Deoxygenative Fluorination | Phosphine Oxides, Phosphinic Acids | Oxalyl chloride/KF; Sulfone iminium fluoride (SIF) | Replaces P=O with PF₂; can be very rapid. | nih.govresearchgate.netresearchgate.net |

| Oxidative Fluorination | Secondary Phosphine Oxides (P(V)-H) | TFAA/DMSO/NaF; SO₂F₂ | Converts P-H to P-F with oxidation of the phosphorus center. | cdnsciencepub.com |

| Electrophilic Fluorination | Secondary Phosphine Oxides | Selectfluor | Direct electrophilic substitution on the phosphorus atom. |

Mechanistic Considerations in Oxidative Fluorination Processes

The mechanisms of oxidative fluorination can vary depending on the reagents employed. For reactions involving secondary phosphine oxides, two primary pathways are considered: i) oxidation followed by nucleophilic fluorination, or ii) direct electrophilic fluorination. cdnsciencepub.com

In the first pathway, which is more common, an intermediate is formed where the phosphorus center is more electrophilic and susceptible to attack by a fluoride ion. For example, in the Atherton-Todd reaction, a phosphinic chloride intermediate is generated, which is then converted to the fluoride product. cdnsciencepub.com

In the case of electrophilic fluorination with reagents like Selectfluor, the proposed mechanism involves the formation of an unstable fluorophosphonium cation, which is then deprotonated to yield the final phosphoric fluoride product. The reactivity in these reactions can be influenced by steric and electronic factors of the substituents on the phosphorus atom.

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to provide deeper mechanistic insights into these fluorination processes, helping to understand the precise structures and reaction pathways involved. researchgate.netresearchgate.net

Reaction Mechanisms and Chemical Transformations

Nucleophilic Reaction Pathways at the Phosphorus Center

Nucleophilic substitution at the phosphorus atom is a cornerstone of the reactivity of dimethylamino fluorophosphate (B79755). These reactions typically proceed through either a concerted, single transition state (SN2-P) or a stepwise mechanism involving a pentacoordinate intermediate sapub.org. The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom sapub.org.

The reaction of phosphoryl fluoride (B91410) with dimethylamine (B145610) serves as a primary route to amino-substituted phosphoryl fluorides. The initial reaction between phosphoryl fluoride and an equimolar amount of dimethylamine readily yields dimethylaminophosphoryldifluoride cdnsciencepub.com.

Further aminolysis, where dimethylaminophosphoryldifluoride reacts with another molecule of dimethylamine, proceeds slowly to yield bis(dimethylamino)phosphorylfluoride cdnsciencepub.comresearchgate.net. The stoichiometry of these reactions is complex; it does not follow a simple acid-base reaction, and the solid byproducts often include complex salts like dimethylammonium hexafluorophosphate (B91526) and dimethylammonium difluorophosphate rather than simple dimethylammonium fluoride cdnsciencepub.com.

Stereochemical studies of nucleophilic substitution at similar phosphorus(V) centers, such as in cyclic thiophosphoryl halides, show that reactions with amines like dimethylamine generally proceed with a complete inversion of configuration at the phosphorus atom nih.govmdpi.com. This is indicative of a backside nucleophilic attack, consistent with an SN2-P mechanism nih.govmdpi.com.

Table 1: Products of Sequential Aminolysis of Phosphoryl Fluoride

| Reactants | Major Volatile Product | Solid Byproducts |

|---|---|---|

| Phosphoryl fluoride + Dimethylamine (1:1) | Dimethylaminophosphoryldifluoride | Mixture of complex fluorophosphate salts cdnsciencepub.com |

| Dimethylaminophosphoryldifluoride + Dimethylamine | bis(Dimethylamino)phosphorylfluoride | Mixture of complex fluorophosphate salts cdnsciencepub.comresearchgate.net |

The electronic properties of substituents attached to the phosphorus atom significantly modulate reactivity. The introduction of a dimethylamino group, which is an electron-donating group, increases the basicity of the phosphoryl compound cdnsciencepub.com. This increased basicity is thought to inhibit the initial step of the aminolysis reaction—the formation of a weak acid-base adduct with the incoming amine nucleophile. Consequently, dimethylaminophosphoryldifluoride is less susceptible to further aminolysis compared to the more electrophilic phosphoryl fluoride cdnsciencepub.com. This demonstrates a clear electronic effect where increasing electron density on the phosphorus center deactivates it toward nucleophilic attack.

Hydrolytic Degradation Pathways

The presence of the phosphorus-fluorine bond makes dimethylamino fluorophosphate susceptible to hydrolysis, a process that involves the cleavage of this bond by water.

In aqueous environments, organophosphorus fluorides undergo hydrolysis. For the related compound Diisopropyl fluorophosphate (DFP), this process yields hydrogen fluoride (HF) and the corresponding diisopropyl phosphate (B84403) nih.gov. A similar pathway is expected for this compound, where moisture would lead to the formation of hydrogen fluoride and dimethylaminophosphoric acid. The mechanism involves the nucleophilic attack of water on the electrophilic phosphorus center, followed by the departure of the fluoride ion, which is a good leaving group. In some cases, this hydrolysis can be catalyzed by enzymes nih.gov.

The rate of hydrolysis of organophosphorus compounds is often highly dependent on pH. For DFP, decomposition is noted to occur in water at a pH of approximately 2.5 nih.gov. Generally, the degradation of organic compounds can be influenced by pH in several ways. At low pH, the surface of a catalyst may become positively charged, while at high pH, it can become negative, affecting its interaction with the substrate researchgate.net. For the hydrolysis of chlorpyrifos, another organophosphate, degradation was found to be significantly slower in acidic soils (pH 4.7-5.7) compared to neutral or alkaline soils (pH 6.7-8.4) nih.gov. This suggests that the stability of this compound is also likely to be significantly affected by the pH of the aqueous environment, with different rates of degradation and potentially different product distributions under acidic versus alkaline conditions.

Table 2: Effect of pH on Hydrolysis Half-Life for Select Organophosphates

| Compound | pH Condition | Half-Life | Reference |

|---|---|---|---|

| Diisopropyl fluorophosphate | ~2.5 | Not specified, but decomposition occurs | nih.gov |

| Chlorpyrifos | 4.7 | 256 days | nih.gov |

| Chlorpyrifos | 6.7 | 35 days | nih.gov |

| Chlorpyrifos | 8.4 | 16 days | nih.gov |

Note: Data for Chlorpyrifos is provided as an illustrative example of pH effects on a related class of compounds.

Halide Exchange Reactions

Halide exchange reactions, such as the Finkelstein (iodide for chloride/bromide) and Swarts (fluoride for chloride/bromide) reactions, are established methods for interconverting alkyl halides organicmystery.com. These principles can be extended to organophosphorus halides. The reaction of dimethylaminophosphoryldifluoride with hydrogen halides like HCl and HBr has been studied, leading to the cleavage of the P-N bond and formation of the corresponding halogenophosphoryldifluorides cdnsciencepub.com. This reaction is significantly slower than analogous reactions with trivalent alkylamino phosphorus fluorides cdnsciencepub.com.

For the exchange of fluorine with other halogens, metal-mediated processes are often required, especially for aromatic or less reactive substrates frontiersin.orgnih.gov. Catalytic systems using tetra(dihydrocarbylamino)phosphonium halides have been developed to facilitate the exchange of chlorine or bromine on aromatic rings with fluorine from an alkali metal fluoride source google.com. It is plausible that similar catalytic approaches could be employed to achieve halide exchange at the phosphorus center of this compound under specific conditions.

Complex Formation and Adduct Chemistry

The formation of a stable compound from the reaction of a Lewis acid and a Lewis base is known as a Lewis acid-base complex or adduct. libretexts.org In the context of this compound derivatives, their interaction with Lewis acids is a key aspect of their chemistry. For instance, while phosphines are traditionally viewed as Lewis bases, a significant area of study is developing around Lewis acidic phosphines. researchgate.net

The interaction between a Lewis base and a Lewis acid, such as boron trifluoride (BF₃), involves the donation of a pair of electrons from the base to the acid, forming a coordinate bond. libretexts.org The strength of this interaction and the stability of the resulting adduct are influenced by the electronic properties of both the acid and the base. In some cases, compounds with similar structures, like dimethylaminothiophosphoryldifluoride, have been shown not to form a complex with boron trifluoride. researchgate.net

The formation of adducts can significantly alter the properties of the parent molecules. libretexts.org For example, the reaction between tetrahydrofuran (B95107) (THF), a Lewis base, and titanium tetrachloride (TiCl₄), a Lewis acid, results in the formation of a solid adduct, TiCl₄(THF)₂, which has different physical properties and reactivity compared to the individual reactants. libretexts.org

The basicity of a molecule is a critical factor in the formation of adducts with Lewis acids. The enthalpy of adduct formation is a key thermodynamic parameter used to quantify Lewis basicity. nih.govresearchgate.net For instance, a Lewis basicity scale based on the enthalpy of adduct formation with BF₃ in dichloromethane (B109758) has been proposed as a reliable measure. researchgate.net

Specific interactions, such as hydrogen bonding between the Lewis base and the solvent, can significantly influence the experimentally determined Lewis basicity. nih.govresearchgate.netnih.govmdpi.com Computational models, combining high-level ab initio procedures with solvation models, are used to estimate and understand the enthalpies of adduct formation. nih.govresearchgate.net These theoretical approaches help in complementing experimental data and in predicting the basicity of compounds for which experimental values are uncertain or unavailable. researchgate.netnih.gov

The relative stability of adducts is also influenced by the steric and electronic environment of the basic site. For example, in the reaction of diol epoxides with free nucleotides, the structure of the DNA has a significant modifying effect on the base selectivity of the adducts formed. nih.gov

Below is a table illustrating the concept of how the enthalpy of adduct formation with a Lewis acid (Boron Trifluoride) can be used to compare the basicity of different Lewis bases.

| Lewis Base | Experimental Enthalpy of Adduct Formation with BF₃ (-ΔH in kJ·mol⁻¹) |

| Quinuclidine | 108.5 |

| Hexamethylphosphoramide (HMPA) | 114.9 |

| Dimethyl ether | 62.3 |

| Tetrahydrofuran (THF) | 78.2 |

| Nitrobenzene | 23.0 |

| This table presents conceptual data based on findings for various organic bases to illustrate the principles of Lewis basicity and adduct formation. The values are indicative of the relative strengths of the Lewis bases. nih.govnih.gov |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of dimethylamino fluorophosphate (B79755) compounds. The presence of multiple NMR-active nuclei, namely ³¹P, ¹⁹F, and ¹H, allows for a comprehensive analysis of the molecule's connectivity and stereochemistry.

Phosphorus-31 NMR (³¹P NMR) Chemical Shift Analysis

Phosphorus-31 NMR provides direct information about the electronic environment of the phosphorus atom. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it. For pentavalent phosphorus compounds (P(V)), such as those in the dimethylamino fluorophosphate family, the chemical shifts typically appear in a broad range from approximately -30 ppm to +70 ppm relative to a phosphoric acid standard. rsc.org

The presence of both an electronegative fluorine atom and a nitrogen atom in N,N-dimethylphosphoramidic fluoridates influences the ³¹P chemical shift significantly. The specific chemical shift is a result of the competing electronic effects of the substituents. While comprehensive databases are available, the precise chemical shift for a given this compound derivative can be influenced by solvent and concentration. In many analogous P(V) compounds, the ³¹P nucleus exhibits a single resonance, which is split into a doublet due to coupling with the adjacent fluorine atom.

Table 1: Representative ³¹P NMR Chemical Shift Data

| Compound Class | Typical Chemical Shift (δ) Range (ppm) |

|---|---|

| Pentavalent Phosphorus (P(V)) Derivatives | -30 to +70 |

Note: The specific shift for this compound may vary based on the full molecular structure.

Fluorine-19 NMR (¹⁹F NMR) Coupling Patterns and Chemical Shifts

Fluorine-19 NMR is particularly informative for fluorinated organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il The ¹⁹F chemical shift is sensitive to the electronic environment, and its coupling to the phosphorus nucleus provides definitive evidence for the P-F bond. alfa-chemistry.com

In the ¹⁹F NMR spectrum of a this compound, the fluorine signal appears as a doublet, a result of the strong one-bond spin-spin coupling with the ³¹P nucleus (¹JP-F). The magnitude of this coupling constant is typically large, often in the range of 900 to 1200 Hz, which is characteristic of a direct P-F bond in a phosphoryl compound. This large coupling constant is a key diagnostic feature for identifying such structures. The chemical shift of the fluorine atom is influenced by the other groups attached to the phosphorus, with typical values for phosphoro-fluoridates appearing in a distinct region of the ¹⁹F NMR spectrum. dtic.mil

Table 2: Typical ¹⁹F NMR Spectroscopic Parameters

| Parameter | Typical Value Range | Multiplicity |

|---|---|---|

| Chemical Shift (δ) | -60 to -80 ppm (relative to CFCl₃) | Doublet |

Hydrogen-1 NMR (¹H NMR) and Cross-Correlation Spectroscopy

Proton (¹H) NMR spectroscopy is used to characterize the dimethylamino group, -N(CH₃)₂. The six protons of the two methyl groups are chemically equivalent under conditions of free rotation around the P-N bond. Their signal in the ¹H NMR spectrum typically appears as a doublet.

This splitting pattern is not due to proton-proton coupling but rather to coupling with the phosphorus nucleus over three bonds (³JP-H). The magnitude of this coupling constant is usually in the range of 8 to 12 Hz. The chemical shift of these methyl protons is generally found in the range of 2.5 to 3.0 ppm, shifted downfield due to the influence of the adjacent nitrogen and the phosphoryl group. In some cases, long-range coupling to the fluorine atom (⁴JF-H) may also be observed, leading to a doublet of doublets.

Advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations between the protons of the methyl groups and the phosphorus atom, further confirming the molecular structure.

Table 3: Expected ¹H NMR Data for the Dimethylamino Group

| Protons | Chemical Shift (δ) Range (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of specific functional groups and bonds.

Characteristic Absorption Bands and Mode Assignments

The vibrational spectrum of a this compound is characterized by several key absorption bands corresponding to the various functional groups within the molecule. The most prominent bands are associated with the P=O, P-F, P-N, and C-H bonds.

The P-N stretching vibration typically appears in the 900-1100 cm⁻¹ region, though its intensity can be variable. researchgate.net The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are observed in the 2800-3000 cm⁻¹ region, while their deformation (bending) modes appear around 1450 cm⁻¹.

Analysis of P=O and P-F Stretching Frequencies

The phosphoryl (P=O) stretching frequency is one of the most intense and characteristic bands in the IR spectrum of these compounds. It typically appears as a strong absorption in the region of 1250-1350 cm⁻¹. The exact position of this band is sensitive to the electronegativity of the substituents on the phosphorus atom. The presence of the highly electronegative fluorine atom tends to shift the P=O stretching frequency to a higher wavenumber.

The P-F stretching vibration also gives rise to a strong absorption band in the IR spectrum, typically found in the 800-1000 cm⁻¹ range. spectrabase.com This band, along with the P=O stretch, is highly diagnostic for the presence of a fluorophosphate moiety. In Raman spectroscopy, the P=O stretch is also typically strong and readily observed.

Table 4: Key Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity (IR) |

|---|---|---|

| C-H Stretch | 2800 - 3000 | Medium |

| P=O Stretch | 1250 - 1350 | Strong |

| P-N Stretch | 900 - 1100 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby enabling the elucidation of the molecular weight and structure of a compound. In the analysis of this compound, MS provides critical data for its identification and characterization.

Fragmentation Pathways and Molecular Ion Identification

The identification of the molecular ion is a fundamental step in the interpretation of a mass spectrum. For this compound (C₄H₁₂FN₂OP), the molecular ion ([M]⁺) would have a theoretical m/z corresponding to its molecular weight. However, the molecular ion of many organophosphorus compounds can be unstable and may not be readily observed in high abundance under certain ionization conditions, such as electron ionization (EI).

Upon ionization, the this compound molecule undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure and provides a veritable fingerprint for its identification. While a detailed, published fragmentation study for this compound is not widely available, likely fragmentation pathways can be inferred from its structure and the known behavior of similar organophosphorus and amine-containing compounds in mass spectrometry.

The structure of this compound contains two N,N-dimethylamino groups and a fluorine atom attached to a central phosphorus atom, which is also double-bonded to an oxygen atom. The bonds most susceptible to cleavage are typically the P-N bonds and the C-N bonds within the dimethylamino groups.

Common fragmentation patterns for compounds containing dimethylamino groups involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. However, in the case of this compound, the most prominent fragments observed in its gas chromatography-mass spectrometry (GC-MS) analysis are at m/z 44, 42, and 15.

A plausible fragmentation pathway to account for these observed ions is as follows:

Formation of m/z 44: This is likely due to the cleavage of a P-N bond to form a dimethylamine (B145610) radical cation, [CH₃)₂NH]⁺, or through a rearrangement process followed by cleavage to yield the dimethylaminomethylidene ion, [CH₂=N(CH₃)₂]⁺.

Formation of m/z 42: This fragment could arise from the loss of two hydrogen atoms from the m/z 44 ion.

Formation of m/z 15: This peak is characteristic of a methyl group cation, [CH₃]⁺, resulting from the cleavage of a carbon-nitrogen bond within one of the dimethylamino substituents.

The following table summarizes the likely identities of the major fragments observed in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula |

| 44 | Dimethylaminomethylidene ion | [C₂H₆N]⁺ |

| 42 | Dehydrogenated dimethylamino fragment | [C₂H₄N]⁺ |

| 15 | Methyl cation | [CH₃]⁺ |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures m/z values to the nearest integer, HRMS can measure mass with very high accuracy, typically to within a few parts per million (ppm). This high mass accuracy allows for the differentiation between ions that have the same nominal mass but different elemental formulas.

For this compound, the theoretical monoisotopic mass of its molecular ion ([C₄H₁₂FN₂OP]⁺) is 154.0671 Da. By using HRMS, an experimentally measured mass that is very close to this theoretical value would provide strong evidence for the presence of this elemental composition, thereby confirming the identity of the compound.

For instance, if a sample is analyzed by HRMS and a molecular ion is detected at an m/z of 154.0675, the mass error can be calculated as follows:

Mass Error (ppm) = [ (Experimental Mass - Theoretical Mass) / Theoretical Mass ] x 10⁶ Mass Error (ppm) = [ (154.0675 - 154.0671) / 154.0671 ] x 10⁶ ≈ 2.6 ppm

Such a small mass error would provide high confidence in the assignment of the elemental formula C₄H₁₂FN₂OP to the detected ion.

The table below illustrates how HRMS can distinguish this compound from other compounds that might have the same nominal mass.

| Molecular Formula | Nominal Mass | Monoisotopic Mass |

| C₄H₁₂FN₂OP | 154 | 154.0671 |

| C₇H₁₀N₃O₂ | 154 | 154.0773 |

| C₉H₁₄O₂ | 154 | 154.0994 |

As the table demonstrates, while all three example compounds have a nominal mass of 154, their exact monoisotopic masses are distinct. HRMS can readily differentiate between these, providing a powerful means of identifying this compound in complex samples.

Computational and Theoretical Studies

Spectroscopic Parameter Prediction

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical technique for the structural elucidation of organophosphorus compounds. royalsocietypublishing.org Computational methods that predict NMR chemical shifts are invaluable, as they can aid in structure verification, distinguish between isomers, and provide insights into the electronic environment of the nuclei. nih.gov

The prediction of NMR chemical shifts, especially for nuclei like ¹⁹F and ³¹P, is often accomplished using ab initio and DFT methods. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT calculations to compute the nuclear magnetic shielding tensors, from which the chemical shifts are derived. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.netrsc.org For fluorinated molecules, functionals like ωB97XD combined with basis sets such as aug-cc-pvdz have been shown to provide a good balance of accuracy and computational cost, with Root Mean Square (RMS) errors often falling within a few parts per million (ppm) of experimental values. researchgate.netrsc.org

Theoretical studies on complex organophosphorus agents containing a fluorophosphate (B79755) moiety have demonstrated the utility of these predictions. For instance, in a study of the nerve agent A234, which contains a fluorophosphate group, the calculated ³¹P NMR chemical shift was used to compare with other known nerve agents. royalsocietypublishing.org Such calculations are typically referenced against a standard compound, like 85% H₃PO₄ for ³¹P NMR, to allow for direct comparison with experimental data. royalsocietypublishing.org The process involves optimizing the molecular geometry and then performing an NMR calculation at the chosen level of theory. researchgate.net The combination of quantum mechanics (QM) based methods with machine learning (ML) is also an emerging strategy to improve prediction accuracy, especially for large datasets of fluorinated compounds. chemrxiv.org

Below is an interactive table illustrating typical results from a computational study on a generic fluorophosphate compound, comparing predicted chemical shifts using different theoretical methods.

Table 1: Predicted NMR Chemical Shifts (ppm) for a Representative Fluorophosphate Compound Note: These values are illustrative and represent typical data from computational studies.

| Nucleus | Method 1 (HF/6-31G*) | Method 2 (B3LYP/6-311G(d,p)) | Method 3 (ωB97XD/aug-cc-pvdz) | Experimental (Illustrative) |

|---|---|---|---|---|

| ³¹P | 5.1 | 3.9 | 3.5 | 3.8 |

| ¹⁹F | -70.2 | -72.5 | -73.1 | -73.5 |

| ¹³C (N-CH₃) | 50.1 | 48.5 | 48.2 | 48.4 |

| ¹H (N-CH₃) | 3.15 | 2.95 | 2.91 | 2.93 |

Vibrational Frequency Calculations and Spectral Interpretation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of a molecule's constituent atoms. Theoretical calculations of vibrational frequencies are essential for the accurate assignment of spectral bands to specific molecular motions (normal modes). mdpi.com These calculations are typically performed within the harmonic approximation, where the force constants are derived from the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). openmopac.net

DFT methods are widely used for frequency calculations due to their favorable balance of cost and accuracy. mdpi.com For example, theoretical IR and Raman spectra have been calculated for complex organophosphorus agents using the M06-2X functional with the 6-311++G(d,p) basis set in the gas phase. royalsocietypublishing.org The calculated frequencies and intensities allow for a detailed interpretation of experimental spectra.

For a molecule like dimethylamino fluorophosphate, key vibrational modes would include:

P=O Stretching: This is typically a strong absorption in the IR spectrum, found at high wavenumbers. In related compounds like dimethylaminophosphoryldifluoride, this band is assigned at 1365 cm⁻¹. cdnsciencepub.com

P-F Stretching: The phosphorus-fluorine stretching vibration is also a characteristic feature.

P-N Stretching: This mode involves the bond between the phosphorus atom and the dimethylamino group.

C-H Stretching: Vibrations from the methyl groups occur in the high-frequency region of the spectrum (typically 2950–3200 cm⁻¹). royalsocietypublishing.org

Group Bending and Torsional Modes: Lower frequency vibrations correspond to the bending of the molecular framework and torsional motions of the dimethylamino group. mdpi.com

The agreement between calculated and experimental frequencies can be improved by applying uniform scaling factors, which account for the neglect of anharmonicity in the calculations and other systematic errors in the theoretical method. nih.gov Periodic DFT calculations can also be employed to study the compound in the crystalline state, which can reveal phenomena like crystal field splitting of vibrational modes. mdpi.com

The following interactive table provides an example of calculated vibrational frequencies for key functional groups in a this compound-type molecule compared to typical experimental values.

Table 2: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Modes Note: These values are illustrative and based on data from related compounds.

| Vibrational Mode | Approximate Type of Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|---|

| ν₁ | P=O Stretch | 1360 | 1350-1370 cdnsciencepub.com |

| ν₂ | C-H Asymmetric Stretch | 3060 | 3050-3180 royalsocietypublishing.org |

| ν₃ | C-H Symmetric Stretch | 2980 | 2960-3010 royalsocietypublishing.org |

| ν₄ | P-F Stretch | 985 | 980-1000 |

| ν₅ | P-N Stretch | 750 | 740-760 |

Analogues and Derivatives of Dimethylamino Fluorophosphates

Phosphonium (B103445) Salts with Hexafluorophosphate (B91526) Counterions

Phosphonium salts are a class of compounds containing a positively charged phosphorus atom. When paired with the hexafluorophosphate anion, they serve as highly effective reagents in organic synthesis, particularly in peptide chemistry.

Synthesis and Reactivity of Phosphonium Reagents (e.g., BOP, HATU)

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate (HATU) are prominent examples of phosphonium and uronium/guanidinium reagents, respectively, that are pivotal in modern organic synthesis, especially for the formation of amide bonds. wikipedia.orgwikipedia.org

Synthesis: The synthesis of BOP reagent involves a multi-step process. It begins with the reaction of phosphorus oxychloride (POCl₃) with an excess of dimethylamine (B145610) to create a tris(dimethylamino)phosphine intermediate. slideshare.net This intermediate then reacts with 1-Hydroxybenzotriazole (HOBt). The final step is an ion exchange where the chloride ion is replaced by a hexafluorophosphate (PF₆⁻) anion, typically by treatment with a hexafluorophosphate salt like ammonium (B1175870) hexafluorophosphate (NH₄PF₆). slideshare.net An improved synthesis method using triphosgene has also been developed. tandfonline.com

HATU was first reported in 1993 and is prepared from 1-hydroxy-7-azabenzotriazole (HOAt). wikipedia.orgchemicalbook.com It can exist as a uronium salt (O-form) or a less reactive iminium salt (N-form), with crystallographic and NMR studies confirming the iminium structure as the true form. wikipedia.org

Reactivity and Applications: Both BOP and HATU are primarily used as coupling reagents to facilitate the formation of amide bonds between carboxylic acids and amines, a critical step in peptide synthesis. wikipedia.orgthieme-connect.com The general mechanism involves the activation of a carboxylic acid to form an active ester, which is then susceptible to nucleophilic attack by an amine. wikipedia.org

BOP Reagent: BOP is highly effective for peptide bond formation and offers advantages such as preventing side reactions like the dehydration of asparagine and glutamine residues. wikipedia.orgpeptide.com It has demonstrated rapid and complete coupling in solid-phase peptide synthesis, even for peptide bonds that are slow to form using conventional methods like dicyclohexylcarbodiimide (DCC). nih.gov Beyond peptide synthesis, BOP has been used to synthesize esters from carboxylic acids and alcohols and in the reduction of carboxylic acids to primary alcohols. wikipedia.org However, a significant drawback of using BOP is the stoichiometric formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA). wikipedia.orgpeptide.com

HATU Reagent: HATU is considered a third-generation coupling reagent known for its high efficiency, fast reaction rates, and ability to suppress racemization. wikipedia.orgchemicalbook.com It is often superior to its benzotriazole-based counterparts (like HBTU and BOP) for coupling hindered amino acids and for macrocyclization. chemicalbook.comrsc.org The enhanced reactivity of HATU is attributed to a neighboring group effect from the pyridine nitrogen atom, which stabilizes the transition state. wikipedia.org HATU is used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine. wikipedia.org Besides its primary role in amide bond formation, HATU has been repurposed as an efficient guanylation reagent for a wide range of nitrogen nucleophiles. nih.gov

Below is a comparative table of BOP and HATU reagents.

| Feature | BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) | HATU ([dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate) |

|---|---|---|

| Full Name | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | [dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate |

| Primary Use | Peptide coupling agent for amide bond formation. wikipedia.org | Peptide coupling agent, particularly for hindered systems and macrocyclization. wikipedia.orgrsc.org |

| Mechanism | Forms an active ester via a phosphonium intermediate. | Activates carboxylic acid to form an OAt-active ester. wikipedia.org |

| Advantages | Low racemization, avoids dehydration side reactions with Asn/Gln. wikipedia.orgpeptide.com | High coupling efficiency, fast reaction rates, reduces racemization, superior for hindered couplings. wikipedia.orgchemicalbook.com |

| Byproducts | Produces carcinogenic hexamethylphosphoramide (HMPA). wikipedia.org | Forms tetramethylurea. wikipedia.org |

| Other Uses | Ester synthesis, reduction of carboxylic acids. wikipedia.org | Guanylation of amines and other nitrogen nucleophiles. nih.gov |

Role of Hexafluorophosphate Anion in Reaction Catalysis and Stability

The hexafluorophosphate anion (PF₆⁻) is an integral component of many phosphonium and uronium/guanidinium salts used in synthesis, contributing significantly to their stability and reactivity profile. wikipedia.org

Chemical Properties: The PF₆⁻ anion has an octahedral geometry and is isoelectronic with sulfur hexafluoride (SF₆). wikipedia.org It is classified as a non-coordinating and poorly nucleophilic anion. wikipedia.orgreddit.com This lack of nucleophilicity is a key attribute, as it prevents the anion from interfering with the desired chemical reaction by competing with the primary nucleophile (e.g., an amine in amide bond formation). reddit.com

Contribution to Stability and Reactivity:

Stability: The use of hexafluorophosphate as the counterion imparts considerable stability to the cationic reagent. Salts containing PF₆⁻ tend to be less hygroscopic, making them easier to handle and store. reddit.com In the context of ionic liquids, for instance, replacing other anions with PF₆⁻ significantly increases thermal stability. wikipedia.orgwikipedia.org The stability of the PF₆⁻ anion itself can be affected by conditions such as the presence of acid, which can induce decomposition.

Reaction Catalysis: By being a non-participating "spectator" ion, the hexafluorophosphate anion allows the cationic part of the reagent to perform its function without side reactions. reddit.com This ensures that the activation of the carboxylic acid proceeds cleanly, leading to higher yields and purities of the desired product. The charge on the anion can also play a role in the crystal packing and stability of the salt through weak C-H---F hydrogen bonds. acs.org Its presence ensures charge neutrality for the reactive cation, and its salts are often soluble in the polar aprotic solvents like DMF typically used for these coupling reactions. wikipedia.orgwikipedia.org

Related Aminophosphoryl Fluorides

This section examines aminophosphoryl fluorides that are structurally related to the parent dimethylamino fluorophosphate (B79755), including their synthesis and key chemical properties.

Bis(dimethylamino)phosphorylfluoride and Dimethylaminophosphoryldifluoride

The reaction between phosphoryl fluoride (B91410) (POF₃) and dimethylamine leads to the formation of dimethylaminophosphoryldifluoride and bis(dimethylamino)phosphorylfluoride through sequential substitution.

When phosphoryl fluoride reacts with dimethylamine in an equimolar ratio, the primary volatile product is dimethylaminophosphoryldifluoride ((CH₃)₂NPOF₂). researchgate.net The solid residue from this reaction is not a simple fluoride salt but a mixture of dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate salts. researchgate.net

Further reaction of dimethylaminophosphoryldifluoride with dimethylamine yields bis(dimethylamino)phosphorylfluoride (((CH₃)₂N)₂POF). researchgate.net This subsequent reaction proceeds slowly. An alternative synthesis for bis(dimethylamino)phosphorylfluoride involves the reaction of bis(dimethylamino)phosphoryl chloride with potassium fluoride, which can be performed at temperatures ranging from 40°C to the boiling point of the mixture. google.com

Thiophosphoryl Analogues: Dimethylaminothiophosphoryldifluoride and Bis(dimethylamino)thiophosphorylfluoride

Replacing the oxygen atom in aminophosphoryl fluorides with a sulfur atom yields the corresponding thiophosphoryl analogues, which exhibit distinct reactivity.

The reaction of thiophosphoryl fluoride (PSF₃) with dimethylamine produces the volatile compound dimethylaminothiophosphoryldifluoride ((CH₃)₂NPSF₂). researchgate.netcdnsciencepub.com The solid byproducts of this reaction include hexafluorophosphate and difluorodithiophosphate ions. researchgate.netcdnsciencepub.com Dimethylaminothiophosphoryldifluoride reacts with hydrogen halides to yield halogenothiophosphoryldifluorides. researchgate.netcdnsciencepub.com

The subsequent reaction of dimethylaminothiophosphoryldifluoride with additional dimethylamine leads to the formation of bis(dimethylamino)thiophosphorylfluoride (((CH₃)₂N)₂PSF). researchgate.netcdnsciencepub.com

Perfluoroalkyl Fluorophosphates

Perfluoroalkyl substances (PFAS) are a broad class of organofluorine compounds characterized by a carbon chain in which hydrogen atoms have been replaced by fluorine atoms. researchgate.net The defining feature of these molecules is the perfluoroalkyl moiety, CₙF₂ₙ₊₁. nih.gov

Synthesis and Properties: A common industrial method for producing perfluorinated compounds is electrochemical fluorination (ECF). nih.gov This process often results in a mixture of linear and branched isomers. nih.gov The carbon-fluorine bond is exceptionally strong and stable, which imparts high thermal and chemical stability to perfluoroalkyl moieties. nih.govresearchgate.net This stability, combined with their hydrophobic and lipophobic nature, makes them highly useful in a wide range of applications, including the production of fluoropolymers and surfactants. nih.govmdpi.com Fluoropolymers, synthesized from fluoroalkenes, are indispensable in high-tech industries due to their unique properties. researchgate.netresearchgate.net

The properties of perfluoroalkyl substances can be summarized in the following table.

| Property | Description | Citation |

| Chemical Structure | Aliphatic substances containing the CₙF₂ₙ₊₁– moiety. | nih.gov |

| Key Bond | The carbon-fluorine (C-F) bond is extremely strong and stable. | nih.gov |

| General Properties | High thermal and chemical stability, hydrophobic, lipophobic. | nih.govmdpi.com |

| Synthesis Methods | Electrochemical fluorination (ECF), fluorotelomerization. | nih.govnih.gov |

| Applications | Surfactants, stain repellents, grease-proof paper, fluoropolymers for high-tech industries. | researchgate.netnih.gov |

Synthesis and Distinctive Chemical Properties

The synthesis of dimethylamino fluorophosphate derivatives can be achieved through the reaction of phosphoryl fluoride with dimethylamine. In an equimolar ratio, this reaction yields the volatile dimethylaminophosphoryldifluoride, with the residual solid being a mixture of dimethylammonium hexafluorophosphate and dimethylammonium difluorophosphate salts. openmopac.net The introduction of a dimethylamino group increases the basicity of the phosphoryl compound, which in turn reduces its susceptibility to further aminolysis. openmopac.net

A subsequent reaction of dimethylaminophosphoryldifluoride with additional dimethylamine can proceed, albeit slowly, to produce bis(dimethylamino)phosphorylfluoride and the same complex fluorophosphate anions. openmopac.net The reduced reactivity of dimethylaminophosphoryldifluoride compared to phosphoryl fluoride in aminolysis suggests that the initial step of the reaction is the formation of a weak acid-base adduct, with the phosphoryl fluoride acting as the acid. openmopac.net The increased basicity of the amino-substituted compound inhibits the formation of this initial complex. openmopac.net

The vapor pressure of dimethylaminophosphoryldifluoride follows the equation: log₁₀ Pₘₘ = 8.301 - (2129/T) This equation yields an extrapolated normal boiling point of 119.0 °C, a heat of vaporization of 9740 cal/mole, and a Trouton constant of 24.8. openmopac.net

Derivatives can also be formed through cleavage reactions. For instance, dimethylaminophosphoryldifluoride reacts with hydrogen halides over several hours in a sealed tube to yield halogenophosphoryldifluorides, which are notably resistant to rearrangement. openmopac.net

| Compound | Precursors | Reaction Product(s) | Key Observation |

| Dimethylaminophosphoryldifluoride | Phosphoryl fluoride, Dimethylamine (1:1) | C₂H₆F₂NOP | Increased basicity inhibits further aminolysis. openmopac.net |

| bis(Dimethylamino)phosphorylfluoride | Dimethylaminophosphoryldifluoride, Dimethylamine | C₄H₁₂FN₂OP | Reaction is slow compared to initial aminolysis of POF₃. openmopac.net |

| Halogenophosphoryldifluorides | Dimethylaminophosphoryldifluoride, Hydrogen Halides | XPOF₂ | Reaction is much slower than with trivalent alkylamino phosphorus fluorides. openmopac.net |

Applications as Ionic Liquids

Analogues of dimethylamino fluorophosphates, particularly those involving fluorophosphate anions, are significant in the field of ionic liquids (ILs). Dicationic ionic liquids synthesized with the difluorophosphate anion (PO₂F₂⁻) have shown promise as electrolytes for secondary batteries. shef.ac.uk These ILs exhibit enhanced thermal stability and a wide potential window compared to conventional ionic liquids. shef.ac.uk The physical and electrochemical properties of these materials can be tuned by modifying the cationic, anionic, and linker structures. shef.ac.uk

Ionic liquids incorporating a dimethyl phosphate (B84403) (DMP) anion are noted for their high chemical and thermal stability, capable of being used at temperatures up to 350°C and resisting prolonged treatment with strong acids or bases. youtube.com The DMP anion imparts hydrophilicity and a capacity for complex-formation to the IL. These properties make them effective solvents for a wide range of organic and inorganic substances, and they often serve as both the solvent and catalyst in condensation reactions. youtube.com

The synthesis of ILs with a DMP anion is commonly achieved through the alkylation of tertiary amines or nitrogen heterocycles with trimethyl phosphate. youtube.com An alternative method involves the alkylation of a pre-formed salt containing a chloride anion with trimethyl phosphate.

| Ionic Liquid Type | Anion | Key Properties | Potential Applications |

| Dicationic ILs | Difluorophosphate (PO₂F₂⁻) | Enhanced thermal stability, wide potential window. shef.ac.uk | Electrolytes for secondary batteries. shef.ac.uk |

| ILs-DMP | Dimethyl phosphate (DMP) | High chemical and thermal stability, hydrophilicity, complex-formation capacity. youtube.com | Solvents and catalysts in organic synthesis, dissolution of biopolymers. youtube.com |

| Fluoride ILs | Fluoride (F⁻) | Reactive, can form stable solvates. | Varied applications due to fluoride reactivity. |

Fluorophosphate Anions in Coordination Chemistry

Hexaco-ordinate Fluorophosphate Anions

Hexacoordinate fluorophosphate anions are a significant class of compounds in coordination chemistry. Their synthesis can be achieved through various routes. For example, the reaction of phosphoryl fluoride with dimethylamine not only produces dimethylaminophosphoryldifluoride but also yields dimethylammonium hexafluorophosphate as a solid byproduct. openmopac.net

The synthesis of a neutral pentacoordinate phosphorus(V) Lewis acid, P(OC₆F₅)₅, and its subsequent conversion to salts containing six-coordinate anions has also been reported. This demonstrates a pathway to hexacoordinate species from related phosphorus compounds.

Tetrafluorophosphoranide Anions

Information regarding the synthesis, properties, and role of tetrafluorophosphoranide anions in coordination chemistry is not available in the consulted research literature.

Applications in Chemical Synthesis

Peptide Synthesis and Amide Bond Formation

The construction of peptides relies on the efficient and high-fidelity formation of amide bonds between amino acids. Phosphonium (B103445) reagents derived from dimethylamino phosphine (B1218219) have become indispensable tools in this field, largely due to their high reactivity and ability to suppress common side reactions.

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Phosphonium reagents are frequently employed as coupling agents in this process. One of the most prominent examples of a phosphonium reagent containing the dimethylamino moiety is BOP reagent ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate).

The BOP reagent is well-suited for SPPS, demonstrating favorable reaction rates compared to other methods like those using dicyclohexylcarbodiimide (DCC). nih.gov Its application in the stepwise solid-phase synthesis of complex peptides has been successfully demonstrated. nih.gov For instance, in the synthesis of a [Ala15]-GRF(1-29)-NH2 analog, single couplings with BOP reagent and Boc-protected amino acids in dimethylformamide (DMF) proved to be highly effective. nih.gov

The general scheme for an SPPS coupling step using a phosphonium reagent like BOP involves the activation of the carboxylic acid of an incoming N-protected amino acid, followed by nucleophilic attack from the free amine of the resin-bound amino acid or peptide. This process is typically carried out in the presence of a non-nucleophilic base.

The success of peptide synthesis hinges on achieving near-quantitative yields at each coupling step and minimizing side reactions that can lead to impurities and truncated or modified peptides. Phosphonium reagents like BOP are known for their high coupling efficiency, even in cases of sterically hindered amino acids or "difficult" sequences that are prone to aggregation. nih.gov

Coupling Efficiency:

Side-Reaction Mitigation:

A significant advantage of using phosphonium reagents is their ability to suppress common side reactions that plague peptide synthesis.

Racemization: The chiral integrity of amino acids is crucial for the biological activity of the resulting peptide. Phosphonium reagents are effective at minimizing racemization during the activation and coupling steps. peptide.compeptide.com

Dehydration of Asparagine and Glutamine: The side chains of asparagine and glutamine contain amide groups that can be dehydrated to the corresponding nitriles under harsh coupling conditions. BOP reagent is known to avoid this undesirable side reaction. peptide.compeptide.com

Guanidinylation: Unlike aminium/uronium-based coupling reagents, phosphonium salts like BOP and PyBOP do not lead to the guanidinylation of the N-terminal amino group, a side reaction that terminates the growing peptide chain. iris-biotech.de

The following table summarizes the advantages of using a representative dimethylamino-containing phosphonium reagent (BOP) in mitigating common side reactions during peptide synthesis.

| Side Reaction | Mitigation by BOP Reagent | Reference |

| Racemization | Minimal racemization observed. | peptide.compeptide.com |

| Dehydration of Asn/Gln | Does not generate dehydration byproducts. | peptide.compeptide.com |

| Guanidinylation | Does not cause guanidinylation of the N-terminus. | iris-biotech.de |

Fluorination Reagents

While "dimethylamino fluorophosphate" contains fluorine, its primary role in the context of the well-documented phosphonium salts is as the hexafluorophosphate (B91526) counter-ion, which is generally considered non-coordinating and does not participate in fluorination reactions. The fluorine atom is not transferred from the PF6- anion to a substrate.

The broader class of fluorinated phosphates encompasses a range of compounds with diverse applications. alfa-chemistry.commjstjournal.com However, based on available scientific literature, there is no significant evidence to suggest that dimethylamino fluorophosphate (B79755) or its common phosphonium derivatives are utilized as fluorinating agents to introduce fluorine atoms into organic molecules. The synthesis of fluorinated organic compounds typically relies on specialized fluorinating agents where the fluorine atom is part of a more reactive moiety. nih.govtcichemicals.com

The reaction of phosphoryl fluoride (B91410) with dimethylamine (B145610) can yield dimethylaminophosphoryldifluoride and bis(dimethylamino)phosphorylfluoride. cdnsciencepub.com However, these compounds are typically the products of the reaction and are not subsequently used as general fluorinating agents for other organic substrates.

Building Blocks for Complex Organic Molecules

Organophosphorus compounds are a versatile class of molecules that serve as important building blocks in the synthesis of a wide array of complex organic structures, finding applications in materials science, medicinal chemistry, and catalysis. nih.gov

The incorporation of phosphorus atoms into organic frameworks can significantly influence the electronic and structural properties of the resulting molecules. atlasofscience.org Organophosphorus building blocks are utilized in the synthesis of ligands for catalysis, functional materials with specific electronic or optical properties, and biologically active molecules. nih.govethz.chyorku.ca For example, phosphinic dipeptides, which are valuable for developing enzyme inhibitors, are synthesized using organophosphorus precursors. nih.gov

While the general utility of organophosphorus compounds as building blocks is well-established, specific applications of "this compound" as a precursor for the construction of complex organophosphorus scaffolds are not widely reported in the reviewed literature. The synthesis of such scaffolds often starts from more fundamental phosphorus-containing materials like phosphorus halides or elemental phosphorus. ethz.ch

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. acs.org These pathways are significantly influenced by environmental conditions like pH, temperature, and the presence of sunlight.

Dimethylamino fluorophosphate (B79755) exhibits remarkable stability in aqueous environments, particularly under neutral to alkaline conditions. nih.gov Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation route for many organophosphate pesticides. acs.org However, Dimethylamino fluorophosphate is notably resistant to this process.

Research indicates that at a neutral pH of 7, the hydrolysis half-life of this compound is estimated to be over ten years, signifying its high persistence in water. nih.gov The compound is resistant to hydrolysis by alkali but is susceptible to breakdown by acids. nih.gov This stability in neutral and alkaline aqueous solutions contributes to its potential for long-term persistence in various environmental compartments. nih.gov Its use as a pesticide has been discontinued (B1498344) in many countries, including the United States and in the European Union, due to its hazardous nature and environmental persistence. nih.govherts.ac.ukwikipedia.org

Table 1: Hydrolytic Stability of this compound

| pH Condition | Stability/Reactivity | Half-Life |

| Acidic | Hydrolyzed by acids | Data not specified |

| Neutral (pH 7) | Resistant to hydrolysis | > 10 years nih.gov |

| Alkaline | Resistant to hydrolysis | Data not specified |

Photolytic degradation, or photolysis, is the breakdown of compounds by photons from sunlight. service.gov.uk For this compound, the primary non-biological degradation route in the atmosphere involves its reaction with photochemically-produced hydroxyl radicals. The rate constant for this vapor-phase reaction has been reported as 6.40 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 6.0 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov While direct breakdown by sunlight (direct photolysis) is a degradation pathway for some pesticides, specific data on its significance for this compound is limited. ung.si

Biotic Degradation Pathways

Biotic degradation, involving enzymes and microorganisms, represents a crucial set of pathways for the detoxification of organophosphate compounds. researchgate.netresearchgate.net

A significant pathway for the detoxification of this compound is through enzymatic hydrolysis, primarily catalyzed by a class of enzymes known as phosphotriesterases (PTEs). anu.edu.autamu.edu These enzymes, found in a variety of organisms from bacteria to mammals, are capable of hydrolyzing the P-F (phosphorus-fluorine) bond in compounds like this compound, as well as P-O, P-S, and P-CN bonds in other organophosphates. tamu.edu

PTEs are metalloenzymes, often containing a binuclear metal center (commonly zinc, Zn²⁺) in their active site, which facilitates the hydrolysis of the phosphotriester bond. anu.edu.au The reaction converts the toxic organophosphate into less harmful acidic products. researchgate.net Several PTEs have been identified and characterized, including those from soil bacteria such as Pseudomonas diminuta (the enzyme is often referred to as OPH) and Agrobacterium radiobacter (OpdA). anu.edu.aunih.gov

The potential of these enzymes to break down this compound has been demonstrated in studies where fluorogenic analogues of the compound were synthesized and used as probes to screen for and evolve more efficient PTE variants. anu.edu.aunih.gov Other related enzymes, such as the glycerophosphodiesterase (GpdQ) from Enterobacter aerogenes, also show promiscuous phosphotriesterase activity and can hydrolyze a wide range of organophosphates. anu.edu.au

Table 2: Key Enzymes in the Hydrolysis of Organophosphates

| Enzyme Name | Source Organism (Example) | Substrate Example(s) |

| Phosphotriesterase (PTE/OPH) | Pseudomonas diminuta | Paraoxon, Sarin, Soman, Dimefox analogues anu.edu.autamu.edu |

| Organophosphate-degrading enzyme (OpdA) | Agrobacterium radiobacter | Wide range of OPs anu.edu.aunih.gov |

| Glycerophosphodiesterase (GpdQ) | Enterobacter aerogenes | Glycerolphosphorylethanolamine, various phosphodiesters and phosphotriesters anu.edu.auresearchgate.net |

The enzymatic capabilities described above form the basis for microbial transformation and bioremediation of this compound. Bioremediation utilizes microorganisms to detoxify contaminants in soil and other environments. researchgate.net Several bacterial species that produce PTEs, including Pseudomonas, Flavobacterium, and Agrobacterium, are key players in the degradation of organophosphate pesticides. researchgate.netanu.edu.au

While hydrolysis is a primary detoxification mechanism, other microbial processes can also occur. However, some studies have shown limitations in certain microbial pathways. For instance, the green alga Chlorella pyrenoidosa showed little to no oxidative activity towards this compound. iastate.eduresearchgate.net This highlights that the effectiveness of microbial degradation can be highly dependent on the specific microorganisms present and the metabolic pathways they employ.

The potential for bioremediation is significant, offering a more cost-effective and environmentally friendly alternative to traditional chemical and physical decontamination methods. anu.edu.aunih.gov Strategies can involve using naturally occurring microbial consortia from contaminated sites or applying isolated, purified enzymes in cell-free systems to neutralize the compound in soil and water. nih.gov

Advanced Analytical Techniques for Detection and Characterization

Chromatographic Methods

Chromatography is a fundamental technique for separating complex mixtures. wikipedia.org In the context of dimethylamino fluorophosphate (B79755), both gas and liquid chromatography are indispensable tools.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography-mass spectrometry (GC-MS) is a powerful method for analyzing volatile compounds. europeanpharmaceuticalreview.com The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry. mdpi.com In the analysis of organofluorophosphates like dimethylamino fluorophosphate, GC-MS is particularly useful for identifying volatile degradation or reaction products. shimadzu.com

Research has shown that GC-MS can be employed to detect various fluorophosphates that may arise from the decomposition of larger molecules. shimadzu.com For instance, in studies related to lithium-ion battery electrolytes, GC-MS has been used to identify decomposition products such as dimethyl fluorophosphate. sci-hub.se Although some studies did not detect dimethyl fluorophosphate directly, they successfully identified other related organo(fluoro)phosphates. sci-hub.se The use of derivatization techniques can enhance the volatility and stability of analytes, making them more amenable to GC-MS analysis. mdpi.com For example, silylation has been used to analyze acidic organo(fluoro)phosphates. sci-hub.se

Key Research Findings from GC-MS Analysis:

| Finding | Significance | Reference(s) |

| Detection of various organo(fluoro)phosphates | Demonstrates the applicability of GC-MS for identifying a range of volatile decomposition products. | shimadzu.comsci-hub.se |

| Use of derivatization | Silylation enables the analysis of less volatile, acidic organo(fluoro)phosphates. | sci-hub.se |

| Identification of structural analogues | Fragmentation patterns in MS help in the structural elucidation of related compounds. researchgate.net | researchgate.net |

| Monitoring electrolyte decomposition | Fluorophosphates can serve as markers for the early stages of electrolyte breakdown in batteries. shimadzu.com | shimadzu.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is a versatile technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. wikipedia.orgeag.com It is particularly well-suited for the analysis of non-volatile, polar, and thermally labile compounds that are not easily analyzed by GC-MS. mst.or.jp

In the context of this compound and related compounds, LC-MS is instrumental in analyzing non-volatile species, including hydrolysis products and complex mixtures. ncsu.edu The technique has been successfully applied to quantify organophosphate compounds in various matrices. nih.govmdpi.com High-resolution mass spectrometry coupled with LC can provide accurate mass measurements, aiding in the confident identification of unknown compounds. rsc.org

LC-MS/MS, a tandem mass spectrometry technique, offers enhanced selectivity and sensitivity by fragmenting a specific parent ion into daughter ions, creating a unique fragmentation pattern for a given compound. eag.com This is highly beneficial for analyzing complex samples where co-elution might occur. mst.or.jp

Key Research Findings from LC-MS Analysis:

| Finding | Significance | Reference(s) |

| Analysis of non-volatile compounds | Enables the study of hydrolysis products and other non-volatile species of organofluorophosphates. ncsu.edu | ncsu.edu |

| High sensitivity and selectivity | LC-MS/MS allows for the detection of trace levels of compounds in complex matrices. eag.com | eag.comnih.govmdpi.com |

| Structural confirmation | Accurate mass measurements and fragmentation patterns aid in the unambiguous identification of compounds. | ncsu.edursc.org |

| Quantification of analytes | The technique is widely used for the quantitative analysis of organophosphates in various samples. nih.govmdpi.com | nih.govmdpi.com |

Ion Chromatography (IC) for Fluoride (B91410) Ion Detection

Ion chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ions. It is an essential technique for detecting fluoride ions, which can be a hydrolysis product of this compound. metrohm.comnih.gov The presence and concentration of fluoride ions can provide insights into the degradation pathways of the parent compound. dur.ac.uk

IC systems typically use a conductivity detector to measure the concentration of the separated ions. nih.gov Modern IC methods offer high sensitivity and selectivity for fluoride analysis, making them superior to older techniques like ion-selective electrodes in complex matrices. metrohm.com The coupling of IC with mass spectrometry (IC-MS) can provide even more definitive identification of the separated ions. nih.govresearchgate.net

Key Research Findings from IC Analysis:

| Finding | Significance | Reference(s) |

| Detection of hydrolysis products | IC is a primary method for quantifying fluoride ions, a key indicator of organofluorophosphate hydrolysis. nih.gov | nih.govnih.gov |

| High sensitivity and selectivity | Modern IC columns and detectors allow for the accurate measurement of fluoride in complex samples. | metrohm.comfishersci.co.uk |

| Speciation of phosphorus-containing anions | IC can separate various phosphate (B84403) and fluorophosphate species that may be present alongside fluoride. | nih.gov |

| Method validation | IC methods have been developed and validated for the analysis of fluoride in various products. metrohm.com | metrohm.com |

Spectrophotometric and Spectroscopic Detection

Spectroscopic techniques are invaluable for studying the chemical properties and composition of substances by analyzing their interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Complexation Studies

UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a substance. sci-hub.seupi.edu This technique can be used to study the formation of complexes between this compound or its derivatives and other molecules. kochi-tech.ac.jp The formation of a complex often results in a change in the UV-Vis absorption spectrum, which can be monitored to determine the stoichiometry and binding constants of the complex. kochi-tech.ac.jpjetir.org

While not always suitable for direct detection of simple organofluorophosphates which may not have strong chromophores, UV-Vis spectrophotometry becomes a powerful tool when these compounds interact with specific reagents or chromophoric systems. jetir.orgspectroscopyonline.com For instance, the hydrolysis of an organofluorophosphate to produce fluoride can be monitored by a sensing system where the fluoride ion interacts with a chromoionophore, causing a detectable color change. nih.gov

Key Research Findings from UV-Vis Spectrophotometry:

| Finding | Significance | Reference(s) |

| Study of complex formation | Provides information on the interaction of organofluorophosphates with other chemical species. kochi-tech.ac.jp | kochi-tech.ac.jp |

| Indirect detection via sensing systems | Can be used to quantify hydrolysis products like fluoride through colorimetric reactions. | nih.gov |

| Determination of reaction kinetics | By monitoring absorbance changes over time, reaction rates can be determined. | sci-hub.se |

X-ray Fluorescence (XRF) for Total Fluorine Content

X-ray fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. qa-group.com It works by bombarding a sample with X-rays and measuring the characteristic secondary X-rays emitted from the sample. rigaku.com XRF is particularly useful for determining the total fluorine content in a sample containing this compound, without needing to separate the individual compounds. researchgate.net

While standard XRF has limitations in detecting light elements like fluorine, modern wavelength-dispersive X-ray fluorescence (WDXRF) spectrometers have enhanced capabilities for such analyses. rigaku.comresearchgate.net Total reflection X-ray fluorescence (TXRF) is another variant that offers high sensitivity for trace element analysis, including fluorine, especially when using a vacuum chamber and specialized detectors. researchgate.netrsc.org

Key Research Findings from XRF Analysis: